molecular formula C10H12N4 B2379079 N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine CAS No. 1516417-54-1

N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine

Cat. No.: B2379079
CAS No.: 1516417-54-1
M. Wt: 188.234
InChI Key: GSZYFCYUNCJEHC-UHFFFAOYSA-N
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Description

N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H12N4. It is a derivative of benzene and pyrazole, featuring a pyrazole ring substituted with a methyl group and a benzene ring substituted with two amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine typically involves the reaction of 1-methyl-1H-pyrazole with benzene-1,2-diamine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

    N1-(1H-pyrazol-3-yl)benzene-1,2-diamine: Lacks the methyl group on the pyrazole ring.

    N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,4-diamine: Has amino groups at different positions on the benzene ring.

Uniqueness: N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine is unique due to the specific positioning of the methyl group on the pyrazole ring and the amino groups on the benzene ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-N-(1-methylpyrazol-3-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-6-10(13-14)12-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZYFCYUNCJEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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